molecular formula C6H5ClN2O4S B1678499 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid CAS No. 38275-34-2

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid

Cat. No. B1678499
CAS RN: 38275-34-2
M. Wt: 236.63 g/mol
InChI Key: WZUPWJVRWIVWEF-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid is an organic compound with the empirical formula C6H5ClN2O4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines afford 2-amino-5-chloro-4-pyrimidinecarboxylic acid .


Molecular Structure Analysis

The molecular weight of this compound is 236.63 . The SMILES string representation is ClC(C(C(O)=O)=N1)=CN=C1S(=O)©=O .


Chemical Reactions Analysis

When reacted with aliphatic amines, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid affords 2-amino-5-chloro-4-pyrimidinecarboxylic acid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.63 . It is described as having a low solubility in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide .

Scientific Research Applications

Synthesis and Modification

The compound 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid demonstrates intriguing reactivity patterns that are pivotal in synthetic chemistry. It reacts with aliphatic amines to yield various pyrimidinecarboxylic acids and esters, which are crucial intermediates in the synthesis of diverse pyrimidine derivatives. These reactions are fundamental for creating a broad spectrum of compounds, showcasing the compound's utility in facilitating versatile chemical transformations (Blyumin & Volovenko, 2000).

Advanced Synthesis Techniques

The compound is also used in sophisticated synthesis techniques like microwave-assisted synthesis. This approach is noted for its efficiency and rapidity, especially in producing 2-amino-4-arylpyrimidine derivatives. These derivatives are formed through a series of reactions starting from Biginelli reaction products, highlighting the compound's role as a versatile precursor in advanced synthetic methodologies (Matloobi & Kappe, 2007).

Structural and Molecular Studies

Molecular Structure Analysis

The compound is used in the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids. These cocrystals are characterized by intricate hydrogen bonding patterns and halogen bond interactions, playing a pivotal role in understanding molecular interactions and crystal engineering (Rajam et al., 2018).

Chemoselectivity and Nucleophilic Substitution

Selective Chemical Reactions

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid exhibits distinct chemoselectivity, especially in SNAr reactions with amines. This selectivity is crucial for designing specific pathways to generate various products, underlining the compound's importance in achieving targeted chemical transformations (Baiazitov et al., 2013).

Safety And Hazards

The compound is classified as an irritant, with hazard statements indicating it can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUPWJVRWIVWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361315
Record name 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid

CAS RN

38275-34-2
Record name 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
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5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
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Citations

For This Compound
1
Citations
JL Silva, CGS Lima, LP Rangel, GDS Ferretti, FP Pauli… - Biomolecules, 2020 - mdpi.com
The tumor suppressor protein p53 is often called “the genome guardian” and controls the cell cycle and the integrity of DNA, as well as other important cellular functions. Its main …
Number of citations: 21 www.mdpi.com

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